3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid
Description
3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is a structurally complex organic compound featuring a benzyloxycarbonyl (Cbz) protective group, a dimethylamino-substituted phenyl ring, and a 2,2-dimethylpropanoic acid backbone. The Cbz group (a common amino-protecting group in peptide synthesis) and the dimethylamino moiety (a strong electron-donating substituent) confer unique physicochemical and biological properties to this molecule.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,19(24)25)18(16-11-8-12-17(13-16)23(3)4)22-20(26)27-14-15-9-6-5-7-10-15/h5-13,18H,14H2,1-4H3,(H,22,26)(H,24,25) |
InChI Key |
ZXMBWRIFZONLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)N(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a dimethylamino-substituted phenyl compound. The final step involves deprotection to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyloxycarbonyl derivatives.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Functional Group Impact on Activity
Electron-Donating vs. Electron-Withdrawing Substituents
- Similar dimethylamino-containing compounds (e.g., compound 61a in ) exhibit antitumor activity (IC₅₀ = 3.13 μM) .
- Chlorophenyl Group () : The electron-withdrawing chloro substituent may increase cytotoxicity by promoting DNA intercalation or protein binding. Chlorophenyl derivatives in and form metal complexes with Cu(II), Ni(II), and La(III), showing moderate anti-tumor activity .
Fluorinated Analogues
- 3,3-Difluoro and 3,3,3-Trifluoro Derivatives () : Fluorine atoms enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs. However, fluorinated analogues in exhibit safety concerns (skin/eye irritation, respiratory toxicity) .
Protective Group Variations
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzyloxycarbonyl group, a dimethylamino group, and a phenyl group, which contribute to its reactivity and interaction with biological systems. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : CHNO
- Molecular Weight : 370.44 g/mol
- CAS Number : 2060059-99-4
Synthesis
The synthesis of this compound typically involves multiple steps:
- Protection of Amino Groups : Using benzyloxycarbonyl chloride.
- Coupling Reactions : Involving dimethylamino-substituted phenyl compounds.
- Deprotection Steps : To yield the final product.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : Similar compounds have shown promising anticonvulsant properties in animal models. For instance, related compounds demonstrated effective seizure control in maximal electroshock tests (ED50 values ranging from 30 to 79 mg/kg) .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological exploration .
- Anticancer Potential : The interactions of this compound with specific enzymes or receptors may elucidate mechanisms of action relevant to cancer therapy .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- The benzyloxycarbonyl group may serve as a protecting group that influences the reactivity of the amine.
- The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Comparative Studies
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | Similar backbone; lacks dimethylamino group | Different pharmacological profile |
| 4-Methoxybenzoic acid | Contains methoxy group; simpler structure | Lacks complex functionalities |
| Benzyloxycarbonyl-L-phenylalanine | Amino acid derivative; benzyloxycarbonyl protection | Focused on amino acid applications |
This table illustrates how variations in substituents can significantly affect biological properties and synthetic utility.
Case Studies
- Anticonvulsant Studies : A study on related compounds indicated that modifications in structure can lead to enhanced anticonvulsant activity. The ED50 values for these compounds were comparable to established anticonvulsants like phenobarbital .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines (e.g., MCF-7). These studies indicate that structural modifications can lead to significant differences in anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
